![molecular formula C22H24N2O B2408028 5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one CAS No. 1020252-58-7](/img/structure/B2408028.png)
5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one
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Description
“5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one” is a chemical compound with the molecular formula C22H24N2O . It’s a diaryl-substituted cyclohexenone .
Synthesis Analysis
The synthesis of diaryl-substituted cyclohexenone acids, such as “5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one”, can be achieved starting from phenyl pyruvate and suitable enones . The reaction can be carried out in alkaline tert-butanol or toluene solutions in microwave-assisted conditions . The product was synthesized from phenylpyruvic acid and from presynthesized enone 4-phenyl-3-buten-2-one .
Molecular Structure Analysis
The molecular structure of “5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one” is characterized by the presence of a cyclohexenone ring, which is substituted with two phenyl groups and a phenylpiperazinyl group .
Scientific Research Applications
Acetylcholinesterase Inhibitors
Compounds with a similar structure to “5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one” have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . These compounds have shown moderate acetylcholinesterase inhibitory activities in vitro .
Alzheimer’s Disease Treatment
The compound has potential application in the treatment of Alzheimer’s disease. One of the synthesized compounds exhibited potent inhibitory activity against AChE, indicating its potential as a selective AChE inhibitor . This compound could be considered as a lead compound for the development of AD drugs .
Anti-inflammatory Agents
Compounds with a similar structure have been synthesized and investigated for their anti-inflammatory activities using the carrageenan-induced rat paw edema model in vivo . All the synthesized compounds were found to be potent anti-inflammatory agents .
Antibacterial Activity
Docking simulation of similar compounds towards the oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions . This suggests potential antibacterial activity.
Cytotoxicity Studies
The main idea of synthesizing new piperazine containing pyridazin-3 (2H)-ones derivatives is to study the cytotoxicity of the products . These additional groups may enhance the biological activity .
properties
IUPAC Name |
5-phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-22-16-19(18-7-3-1-4-8-18)15-21(17-22)24-13-11-23(12-14-24)20-9-5-2-6-10-20/h1-10,17,19H,11-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUIHBCBDNBBEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)CC(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one |
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